

Metribolone: A Comparative Analysis of a Potent Synthetic Androgen in Research

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **R-18893**

Cat. No.: **B1678701**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Metribolone, also known as methyltrienolone or R1881, is a highly potent, orally active, and non-aromatizable anabolic-androgenic steroid (AAS).^{[1][2][3][4][5][6][7]} While its significant hepatotoxicity has precluded its clinical use, Metribolone's unique properties have established it as a valuable tool in scientific research, particularly as a high-affinity ligand for the androgen receptor (AR).^{[1][8]} This guide provides a comparative analysis of Metribolone against other synthetic androgens, supported by experimental data, to aid researchers in its appropriate application.

Physicochemical and Pharmacokinetic Properties

Metribolone is a 17 α -methylated derivative of trenbolone.^{[1][8]} This modification confers high oral bioavailability and significant metabolic stability, preventing its breakdown in the liver to a large extent.^{[1][9]} Unlike testosterone, Metribolone is not aromatized to estrogens, which simplifies the interpretation of its biological effects by eliminating estrogenic signaling pathways.^{[3][4][6][7]}

Table 1: Comparative Properties of Selected Synthetic Androgens

Compound	Chemical Name	Oral Bioavailability	Aromatization	Primary Use
Metribolone (R1881)	17 α -methyl-17 β -hydroxyestra-4,9,11-trien-3-one	High	No	Research Ligand
Testosterone	17 β -hydroxyandrostan-4-en-3-one	Low (unmodified)	Yes	Hormone Replacement
Dihydrotestosterone (DHT)	17 β -hydroxy-5 α -androstan-3-one	Low	No	Research, Hormone
Nandrolone	17 β -hydroxyestr-4-en-3-one	Low	Low	Anabolic Steroid
Stanozolol	17 α -methyl-17 β -hydroxy-5 α -androstano[3,2-c]pyrazole	High	No	Anabolic Steroid
Mesterolone	1 α -methyl-17 β -hydroxy-5 α -androstan-3-one	High	No	Androgen Replacement

Receptor Binding Affinity

Metribolone is renowned for its exceptionally high and specific binding affinity for the androgen receptor.^{[3][4][6][7][10]} This property has led to its widespread use as a reference standard in competitive binding assays to determine the affinity of other androgens for the AR.^{[1][8]} However, it is crucial to note that Metribolone also exhibits significant affinity for the progesterone receptor (PR) and the glucocorticoid receptor (GR), which must be considered when designing and interpreting experiments.^{[1][8][10][11]} Its binding to the mineralocorticoid receptor (MR) has also been reported.^[8]

Table 2: Relative Binding Affinity (RBA) of Synthetic Androgens for the Androgen Receptor (Rat Skeletal Muscle & Prostate)

Compound	RBA (Rat Skeletal Muscle)	RBA (Rat Prostate)
Metribolone (MT)	1.00	1.00
19-Nortestosterone (Nandrolone)	0.58	0.50
Methenolone	0.28	0.25
Testosterone (T)	0.27	0.25
1 α -Methyl-DHT (Mesterolone)	0.08	0.25
17 α -Methyltestosterone	0.11	0.10
Dihydrotestosterone (DHT)	0.01	0.46
Stanozolol	0.03	0.03
Fluoxymesterone	0.02	0.02
Methanedieneone	0.02	0.02
Oxymetholone	<0.01	<0.01
Ethylestrenol	<0.01	<0.01

Data adapted from Saartok T, Dahlberg E, Gustafsson JA (1984).[\[2\]](#)[\[12\]](#)[\[13\]](#) Relative binding affinity of anabolic-androgenic steroids: comparison of the binding to the androgen receptors in skeletal muscle and in prostate, as well as to sex hormone-binding globulin. *Endocrinology*, 114(6), 2100-6.

Anabolic and Androgenic Activity

Metribolone is one of the most potent anabolic and androgenic steroids ever synthesized.[\[1\]](#)[\[8\]](#) In animal studies, it has demonstrated 120 to 300 times the oral anabolic potency and 60 to 70 times the androgenic potency of the reference standard methyltestosterone in castrated male rats.[\[1\]](#)[\[8\]](#) The anabolic-to-androgenic ratio is a critical parameter for evaluating synthetic androgens, with a higher ratio being desirable for therapeutic applications seeking to maximize muscle growth while minimizing virilizing effects.

Table 3: Anabolic and Androgenic Potency of Selected Synthetic Androgens (Oral Administration in Castrated Rats)

Compound	Anabolic Potency (vs. Methyltestosterone)	Androgenic Potency (vs. Methyltestosterone)	Anabolic:Androgenic Ratio
Metribolone	12,000 - 30,000	6,000 - 7,000	~2:1 - 4:1
Methyltestosterone	100	100	1:1
Fluoxymesterone	1,900	850	~2.2:1
Oxymetholone	320	45	~7:1
Stanozolol	30	20-60	~0.5:1 - 1.5:1
Nandrolone			
Phenylpropionate (injectable)	300-800	100-200	~3:1 - 4:1

Note: Data is compiled from various sources and should be considered approximate as experimental conditions can vary.

Experimental Protocols

Androgen Receptor Competitive Binding Assay

Objective: To determine the relative binding affinity of a test compound for the androgen receptor compared to a radiolabeled ligand (e.g., [³H]-Metribolone).

Methodology:

- Preparation of Cytosol: Ventral prostates from castrated male rats are homogenized in a buffer solution (e.g., Tris-HCl with EDTA and molybdate) and centrifuged to obtain a cytosolic fraction containing the androgen receptors.
- Incubation: A constant concentration of [³H]-Metribolone is incubated with the cytosol in the presence of increasing concentrations of the unlabeled test compound. A parallel incubation

is performed with an excess of unlabeled Metribolone to determine non-specific binding.

- Separation of Bound and Free Ligand: Dextran-coated charcoal is added to absorb the unbound steroid, followed by centrifugation to pellet the charcoal.
- Quantification: The radioactivity of the supernatant, containing the protein-bound radioligand, is measured using liquid scintillation counting.
- Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of [³H]-Metribolone (IC₅₀) is calculated. The relative binding affinity (RBA) is then determined using the formula: RBA = (IC₅₀ of reference steroid / IC₅₀ of test steroid) x 100.

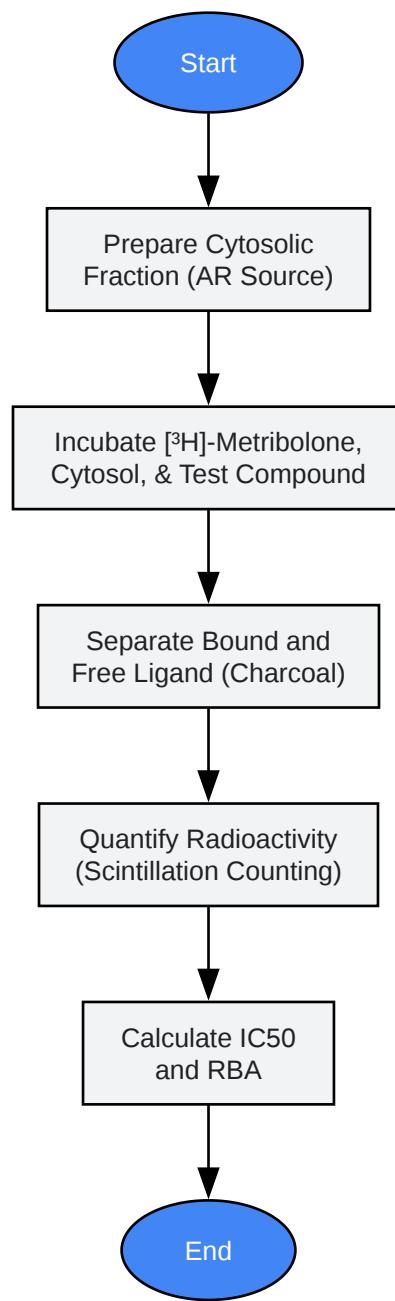
Hershberger Bioassay for Anabolic and Androgenic Activity

Objective: To assess the anabolic and androgenic effects of a compound in a castrated male rat model.[\[14\]](#)[\[15\]](#)

Methodology:

- Animal Model: Immature male rats are castrated to remove the endogenous source of androgens.
- Dosing: After a post-castration recovery period, the animals are treated with the test compound (or a vehicle control) daily for a specified duration (typically 7-10 days).
- Tissue Collection: At the end of the treatment period, the animals are euthanized, and the weights of specific androgen-sensitive tissues are recorded. These include:
 - Anabolic indicator: Levator ani muscle.
 - Androgenic indicators: Ventral prostate and seminal vesicles.
- Data Analysis: The weights of the tissues from the treated groups are compared to those of the control group. The anabolic and androgenic activities are expressed as the dose required to produce a specific increase in tissue weight relative to a reference steroid like testosterone propionate.

Signaling Pathway and Experimental Workflow


The biological effects of androgens are mediated through the androgen receptor, a ligand-activated transcription factor. The general signaling pathway is depicted below.

[Click to download full resolution via product page](#)

Caption: Androgen Receptor Signaling Pathway.

The workflow for a typical androgen receptor binding assay is outlined below.

[Click to download full resolution via product page](#)

Caption: Androgen Receptor Binding Assay Workflow.

Conclusion

Metribolone remains an invaluable research tool for studying androgen receptor function due to its high potency, metabolic stability, and well-characterized binding properties.^{[1][8]} Its use as a reference ligand in AR binding assays is a testament to its strong and specific interaction with

the receptor.[1][8][10] However, researchers must remain cognizant of its cross-reactivity with other steroid receptors and its profound hepatotoxicity, which necessitates careful handling and interpretation of experimental results.[1][8][10][11] The comparative data presented in this guide serves to inform the selection and application of Metribolone and other synthetic androgens in a research context, ensuring the generation of robust and reliable data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. commerce.bio-rad.com [commerce.bio-rad.com]
- 5. researchgate.net [researchgate.net]
- 6. Binding of [3H]-methyltrienolone (R1881) by human breast cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Metribolone | Profiles RNS [profiles.viictr.org]
- 8. Metribolone - Wikipedia [en.wikipedia.org]
- 9. mdpi.com [mdpi.com]
- 10. Binding of methyltrienolone to glucocorticoid receptors in rat muscle cytosol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Binding of [3H]methyltrienolone to androgen receptor in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 13. Relative binding affinity of anabolic-androgenic steroids: comparison of the binding to the androgen receptors in skeletal muscle and in prostate, as well as to sex hormone-binding globulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Evaluation of the rodent Hershberger bioassay using three reference (anti)androgens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. DEVELOPMENT OF A CURATED HERSHBERGER DATABASE - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Metribolone: A Comparative Analysis of a Potent Synthetic Androgen in Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1678701#comparative-analysis-of-metribolone-and-other-synthetic-androgens-in-research]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com